2-(Aminomethyl)-5-hydroxynaphthalene
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Overview
Description
2-(Aminomethyl)-5-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of 5-hydroxy-2-naphthaldehyde with formaldehyde and ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for 2-(Aminomethyl)-5-hydroxynaphthalene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-hydroxynaphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
2-(Aminomethyl)-5-hydroxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-hydroxynaphthalene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Similar structure but with a phenol ring instead of a naphthalene ring.
2-(Aminomethyl)indole: Contains an indole ring instead of a naphthalene ring.
5-Hydroxy-2-naphthaldehyde: Precursor in the synthesis of 2-(Aminomethyl)-5-hydroxynaphthalene
Uniqueness
This compound is unique due to the presence of both the aminomethyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-(aminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H,7,12H2 |
InChI Key |
VMXLANQFGTYZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)O |
Origin of Product |
United States |
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